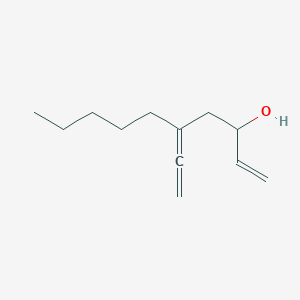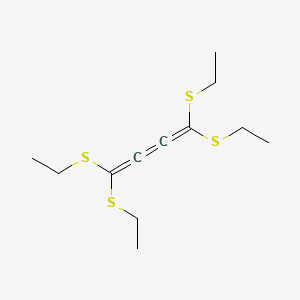
Tetrakis(ethylsulfanyl)butatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(ethylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four ethylsulfanyl groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(ethylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with ethylsulfanyl reagents. One common method involves the treatment of a halogenated butatriene with ethylthiolate in the presence of a base such as potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(ethylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of butatriene derivatives with reduced sulfur functionalities.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted butatriene derivatives.
Scientific Research Applications
Tetrakis(ethylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tetrakis(ethylsulfanyl)butatriene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the ethylsulfanyl groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The exact pathways and molecular interactions can vary based on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of ethylsulfanyl groups.
Tetrakis(phenylsulfanyl)butatriene: Similar but with phenylsulfanyl groups.
Tetrakis(methylsulfanyl)butatriene: Similar but with methylsulfanyl groups
Uniqueness
Tetrakis(ethylsulfanyl)butatriene is unique due to the presence of ethylsulfanyl groups, which impart distinct electronic and steric properties compared to other similar compounds
Conclusion
This compound is a versatile organosulfur compound with unique structural properties and potential applications in chemistry, materials science, and possibly biology and medicine. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Properties
CAS No. |
526208-84-4 |
|---|---|
Molecular Formula |
C12H20S4 |
Molecular Weight |
292.6 g/mol |
InChI |
InChI=1S/C12H20S4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h5-8H2,1-4H3 |
InChI Key |
RWRGDHMPDWDFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C=C=C(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
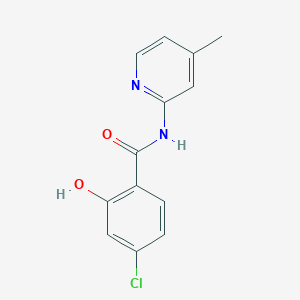
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
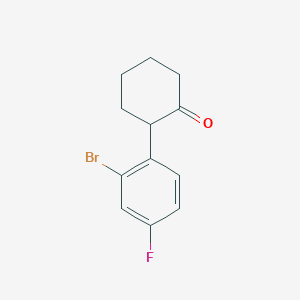
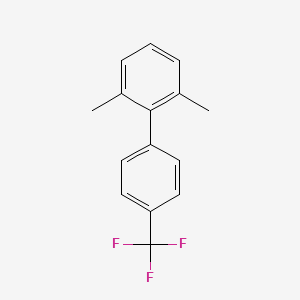
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
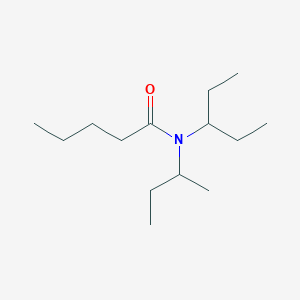
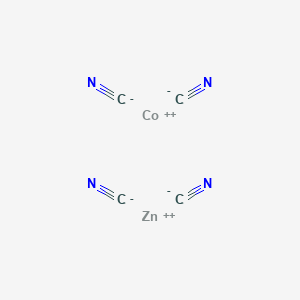
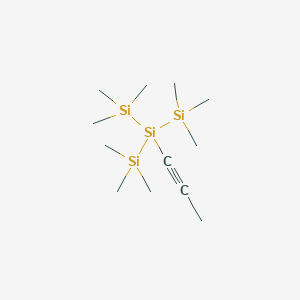
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
